molecular formula C13H21Cl2NO3 B5350517 2-[(3-Chloro-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride

2-[(3-Chloro-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride

Cat. No.: B5350517
M. Wt: 310.21 g/mol
InChI Key: GIXZAJCYXGHZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Chloro-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. This compound is characterized by the presence of a phenyl ring substituted with chloro and methoxy groups, attached to a butanol chain through a methylamino linkage. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Properties

IUPAC Name

2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3.ClH/c1-4-10(8-16)15-7-9-5-11(14)13(18-3)12(6-9)17-2;/h5-6,10,15-16H,4,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXZAJCYXGHZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC(=C(C(=C1)Cl)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4,5-dimethoxyphenyl)methylamino]butan-1-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-chloro-4,5-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is reacted with butan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride to form the intermediate 2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]butane.

    Hydroxylation: The intermediate is then subjected to hydroxylation using reagents like sodium borohydride and hydrogen peroxide to introduce the hydroxyl group, forming 2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]butan-1-ol.

    Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]butan-1-ol can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) under basic conditions.

Major Products

    Oxidation: Formation of 2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]butan-1-one.

    Reduction: Formation of 2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]butane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Chloro-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels in biological systems.

    Pathways Involved: The compound could modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-Chloro-4,5-dimethoxyphenyl)methylamino]ethanol
  • **2-[(3-Chloro-4,5-dimethoxyphenyl)methylamino]propan-1-ol
  • **2-[(3-Chloro-4,5-dimethoxyphenyl)methylamino]pentan-1-ol

Uniqueness

2-[(3-Chloro-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydroxyl and amino functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.